Bitropenyl

Description

Historical Perspectives on Bitropenyl (B11957451) Studies and its Derivatives

The study of cycloheptatriene (B165957) chemistry, from which the interest in compounds like this compound stems, has a history dating back to the synthesis of cycloheptatriene (initially called tropylidene) in 1881. wikipedia.orgwikipedia.org The subsequent discovery and characterization of the stable tropylium (B1234903) ion further fueled research into seven-membered ring systems. wikipedia.orgresearchgate.net

Significance of this compound as a Precursor to Transient Species and in Polymer Chemistry

This compound holds significance in chemical research due to its role as a precursor to transient species, particularly the tropyl radical (C7H7). The tropyl radical is a highly reactive intermediate that can be generated by the homolytic cleavage of the bond connecting the two cycloheptatriene rings in this compound. researchgate.net Studies utilizing techniques such as flash pyrolysis of this compound have allowed for the generation and investigation of the photoionization of the tropyl radical, providing valuable data on its energetic and structural properties. researchgate.net Understanding the formation and behavior of such transient species is crucial in reaction mechanism studies and the development of new synthetic routes.

In addition to its role in generating transient species, this compound has found applications in polymer chemistry. Its structure, containing reactive double bonds, allows it to participate in various polymerization reactions and act as a building block for novel polymeric materials. For instance, this compound can undergo Diels-Alder reactions. Research has shown the use of this compound in Diels-Alder reactions with compounds like triazolinediones to form telechelic products. acs.org These telechelic products, which are polymers with reactive end groups, can then be further modified or grafted with other polymer chains, such as polybutadiene (B167195), to create complex polymer architectures and networks. acs.org This highlights this compound's utility in synthesizing polymers with specific structures and properties, contributing to the advancement of polymer science.

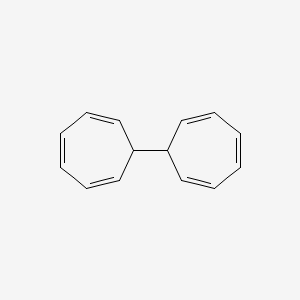

Structure

2D Structure

3D Structure

Properties

CAS No. |

831-18-5 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |

InChI |

InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |

InChI Key |

DMVKBMNNLFFZBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC(C=C1)C2C=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Transformations of Bitropenyl

Ene Reactions in Conjunction with Bitropenyl-Derived Species Ene reactions involve the reaction of an alkene with a compound containing a double bond (the "enophile"), resulting in the formation of a new sigma bond and the migration of a pi bond.youtube.comthis compound-derived species can be involved in ene reactions, often in conjunction with other reaction types like Diels-Alder additions. As mentioned, a telechelic product obtained from this compound's reaction with a triazolinedione derivative can be further modified by grafting polybutadiene (B167195) through an ene reaction.acs.orgThis demonstrates how the reactivity of This compound (B11957451) and its adducts can be exploited in sequential reactions to build more complex molecular structures and materials.

Grafting of Polymeric Chains via Ene Reaction Pathways

The ene reaction, also known as the Alder-ene reaction, involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile) to form a new sigma bond with migration of the ene double bond and a 1,5 hydrogen shift. wikipedia.org This pericyclic reaction typically requires activated substrates or high temperatures. wikipedia.org

This compound has been utilized in grafting polymeric chains via ene reaction pathways. One approach involves the use of triazolinediones (TADs) as highly reactive enophiles. acs.org A telechelic product, obtained from the Diels-Alder reaction with this compound, can be grafted with polymers like polybutadiene through an ene reaction. acs.org Model compounds have also been prepared from this compound and other triazolinedione derivatives to study these grafting reactions. acs.org The TAD-based Alder-ene reaction has been shown to efficiently post-functionalize well-defined polymers. acs.org Both monofunctional and bifunctional TAD molecules can be employed for the functionalization and cross-linking of polymers. acs.org

Construction of Covalent Networks with Defined Architectures

This compound can serve as a component in the construction of covalent networks with defined architectures. The synthesis of covalent networks based on both rigid and flexible chains utilizing telechelic polymers derived from this compound has been discussed in research. acs.org

Covalent Organic Frameworks (COFs) are a class of crystalline organic materials with tunable porosity and periodic structures, formed by the creation of strong covalent bonds between light elements through condensation reactions. mdpi.comanr.frmdpi.com While the direct incorporation of this compound into COFs is not explicitly detailed in the provided search results, the discussion of covalent networks derived from this compound-based telechelic polymers suggests its potential in forming cross-linked polymer networks. acs.orgyoutube.com These networks can be formed through strong chemical bonds, leading to robust structures. youtube.com The properties of such networks are influenced by the density of cross-links. youtube.com

Further research findings related to the use of this compound in constructing covalent networks often involve its reaction with specific enophiles or co-monomers that facilitate the formation of a cross-linked structure. The detailed architecture and properties of these networks would depend on the specific synthetic route and the nature of the co-reactants.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 136657 |

| Biphenyl | 7095 |

| Bitopertin | 24946690 |

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ | lookchem.comnist.govuni.lu |

| Molecular Weight | 182.26 g/mol | lookchem.comnist.govchemeo.com |

| CAS Number | 831-18-5 | lookchem.comnist.govnist.govchemsrc.com |

| InChIKey | DMVKBMNNLFFZBY-UHFFFAOYSA-N | nist.govuni.lunist.gov |

| Appearance | No data available | chemsrc.com |

| Melting Point | No data available | lookchem.comchemsrc.com |

| Boiling Point | No data available | lookchem.comchemsrc.com |

| Flash Point | No data available | lookchem.comchemsrc.com |

| Density | No data available | lookchem.comchemsrc.com |

| Solubility | No data available | lookchem.comchemsrc.com |

Detailed Research Findings

Research has explored the thermal cleavage of this compound to form cycloheptatrienyl radicals. Studies in supercritical carbon dioxide between 120 and 170°C, in the presence of oxygen, have allowed for the derivation of activation parameters for the dissociation and recombination reactions. researchgate.netresearchgate.net This work determined a heat of formation for the tropenyl radical of 64.7 kcal/mol, leading to a radical stabilization energy of 31.5 kcal/mol. researchgate.netresearchgate.net This value is slightly different from the planar, acyclic isomer, suggesting the relief of ring strain upon radical formation. researchgate.net The equilibrium constant for the reaction of the tropenyl radical with oxygen at 143°C was found to be 727.7 mol⁻¹, corresponding to a bond strength of 31.5 kcal·mol⁻¹ for the R–O₂· bond.

Mechanistic Investigations of Bitropenyl Reactivity

Homolytic Thermal Cleavage of Bitropenyl (B11957451)

The thermal decomposition of this compound involves the homolytic cleavage of the central carbon-carbon bond linking the two cycloheptatrienyl moieties. This process yields two cycloheptatrienyl radicals (also known as tropenyl radicals, PubChem CID: 137975).

Kinetics and Thermodynamics of C-C Bond Dissociation

The homolytic thermal cleavage of neat liquid this compound to form cycloheptatrienyl radicals has been investigated using techniques such as electron spin resonance (ESR) spectroscopy. spcmc.ac.in This dissociation is an endothermic process, requiring significant energy to break the covalent bond.

Studies have determined the enthalpy of this dissociation reaction. For the homolytic thermal cleavage of neat liquid this compound, the enthalpy change (ΔH°) has been evaluated to be approximately 35 ± 1 kcal/mole. spcmc.ac.in This value is derived from the temperature dependence of the ESR signal intensity of the cycloheptatrienyl radical. spcmc.ac.in

Activation parameters for the dissociation reaction have also been determined. In supercritical carbon dioxide, measurements in the presence of oxygen between 120 and 170°C allowed for the derivation of activation parameters for both the dissociation and recombination reactions. dntb.gov.uamdpi.com These data lead to a heat of formation for the tropenyl radical (C₇H₇•) of ΔH°f = 64.7 kcal·mol⁻¹. dntb.gov.uamdpi.com Utilizing this heat of formation value, a radical stabilization energy (RSE) of 31.5 kcal·mol⁻¹ has been obtained for the tropenyl radical. dntb.gov.uamdpi.com

The kinetics of the thermal cleavage can be described by Arrhenius parameters. For the homolytic thermal cleavage of neat liquid this compound, reported Arrhenius parameters are ΔE‡ = 34.4 ± 4.4 kcal/mole and log A (sec⁻¹) = 13.3 ± 2.2. acs.org

Influence of Reaction Environment (e.g., Supercritical Carbon Dioxide)

The reaction environment can significantly influence the kinetics and thermodynamics of chemical processes, including the thermal cleavage of this compound. Supercritical carbon dioxide (sc-CO₂) has been employed as a solvent for studying the homolytic thermal cleavage of this compound. dntb.gov.uamdpi.comnih.govbeilstein-journals.org

Supercritical fluids like sc-CO₂ possess unique properties, exhibiting diffusion rates similar to gases and solvent densities comparable to liquids. stereoelectronics.orgnih.gov This can affect reaction rates and equilibria. Studies in sc-CO₂ have allowed for the investigation of the this compound cleavage in a homogeneous phase under controlled temperature and pressure conditions. dntb.gov.uamdpi.com The presence of oxygen in sc-CO₂ has been used to trap the generated cycloheptatrienyl radicals, facilitating the study of the dissociation and subsequent radical reactions. dntb.gov.uamdpi.com

Recombination Barriers of Cycloheptatrienyl Radicals

The cycloheptatrienyl radicals produced from the homolytic cleavage of this compound can undergo recombination to reform this compound. The recombination reaction proceeds with a certain energy barrier. Studies involving the thermal cleavage of this compound in sc-CO₂ and the trapping of the resulting radicals have provided data from which the recombination barrier of the cycloheptatrienyl radical can be derived. dntb.gov.uamdpi.com

The recombination of radicals in solution is subject to the cage effect, where the solvent cage can influence the probability of geminate recombination versus diffusive separation. libretexts.orgwikipedia.org Factors such as solvent viscosity and the size and mass of the radicals can affect the cage recombination efficiency. libretexts.orgwikipedia.org While general principles of radical recombination and cage effects are well-established, specific details regarding the recombination barrier of cycloheptatrienyl radicals derived directly from this compound cleavage experiments in various environments are often determined through kinetic modeling and analysis of reaction products.

Intramolecular Thermal Isomerization of this compound

In addition to homolytic cleavage, this compound also undergoes intramolecular thermal isomerization. This process involves the rearrangement of hydrogen atoms within the molecule, leading to the formation of isomers.

Elucidation of 1,5-Hydrogen Shift Mechanisms

Research has indicated that the intramolecular thermal isomerization of this compound proceeds via a 1,5-hydrogen shift mechanism. acs.org This type of rearrangement is a common pericyclic reaction in conjugated π systems, involving the migration of a hydrogen atom across five carbon atoms. spcmc.ac.instereoelectronics.org

In the case of this compound, a 1,5-hydrogen shift within one of the cycloheptatriene (B165957) rings can lead to the relocation of a double bond and a formal shift of a hydrogen atom. Such shifts are thermally allowed and typically proceed with suprafacial stereochemistry. spcmc.ac.instereoelectronics.org Kinetic studies on the thermal isomerization of neat liquid this compound have provided experimental evidence supporting this mechanism. acs.org

Postulated Hydrogen-Bridged Cyclic Transition States

The 1,5-hydrogen shift in this compound is postulated to occur through a hydrogen-bridged cyclic transition state. acs.org In this transition state, the migrating hydrogen atom is simultaneously bonded to the carbon atom it is leaving and the carbon atom it is moving to, forming a transient cyclic structure involving the hydrogen and the five carbon atoms of the π system. spcmc.ac.instereoelectronics.org

The postulation of a hydrogen-bridged cyclic transition state is consistent with the measured negative entropies of activation observed for the thermal isomerization of this compound. acs.org A negative entropy of activation suggests a more ordered transition state compared to the reactant, which aligns with the formation of a cyclic structure. The magnitude of the activation entropy for the isomerization of this compound has been found to be smaller than that for typical acyclic systems undergoing 1,5-hydrogen shifts, which is in agreement with studies on other cyclic systems like 7-methylcycloheptatriene. acs.org

Activation Parameters and Entropic Considerations in Cyclic Systems

The thermal behavior of this compound involves its homolytic cleavage. Studies on the thermal cleavage of this compound in supercritical carbon dioxide have provided insights into the activation parameters of this dissociation and the subsequent recombination reactions of the resulting tropenyl radical. researchgate.netdntb.gov.ua These investigations have allowed for the derivation of the heat of formation for the tropenyl radical. researchgate.net The activation parameters, including activation enthalpy and entropy, are crucial for understanding the energy profile and the degree of disorder in the transition state of these reactions. In cyclic systems, entropic considerations can play a significant role in determining reaction pathways, influencing the likelihood of bond formation or cleavage based on the changes in molecular freedom during the transformation.

Electrochemical Reaction Mechanisms and Redox Analogies

Electrochemistry provides a powerful tool for probing the redox behavior and reaction mechanisms of organic compounds like this compound. Electrochemical reactions involve electron transfer steps at an electrode surface, often coupled with homogeneous chemical reactions. unt.eduwikipedia.org These mechanisms are frequently described using an "E" and "C" formalism, where "E" denotes an electron transfer and "C" represents a chemical step. unt.eduwikipedia.org

Studies of the Tropylium-Bitropenyl Redox System

The tropylium-bitropenyl system serves as a notable example of a redox analogy in organic electrochemistry. The tropylium (B1234903) ion ([C₇H₇]⁺) is an aromatic species with a stable cyclic structure containing 6 π-electrons, fulfilling Hückel's rule. wikipedia.orgnih.govmdpi.com It can be generated electrochemically, for instance, by the electroöxidation of tropilidene (cycloheptatriene). acs.org The relationship between the tropylium cation and this compound involves redox processes. The cathodic reduction of species analogous to the tropylium-bitropenyl system, such as 1,2-dithiolylium ions, has been studied, highlighting the redox interplay between these cyclic compounds. acs.orgresearchgate.nettidsskrift.dk This redox system demonstrates how electron transfer can interconvert species with different structural and aromaticity characteristics.

Anodic Oxidation Pathways of Related Compounds

Investigating the anodic oxidation pathways of compounds related to this compound provides further context for its electrochemical reactivity. Anodic oxidation involves the loss of electrons at the anode. numberanalytics.com Studies on the anodic oxidation of various organic molecules, including cyclic and aromatic systems, reveal common mechanistic themes such as initial electron transfer to form radical cations, followed by chemical reactions like deprotonation, coupling, or nucleophilic attack. chim.itpsu.edubeilstein-journals.orgbeilstein-journals.orguc.ptbeilstein-journals.org For instance, the anodic oxidation of carbazoles involves ring-ring coupling of the generated carbazole (B46965) cations. psu.edu In the case of cyclic benzothioates, anodic fluorination can involve the elimination of an α-proton followed by further oxidation or intramolecular cyclization depending on the structure. beilstein-journals.org These studies on related systems help to understand the potential reaction pathways that this compound might undergo under anodic conditions, likely involving initial electron abstraction followed by complex chemical transformations influenced by its unique cyclic structure.

Spectroscopic Characterization and Electronic Structure Elucidation of Bitropenyl and Its Derivatives

Electron Spin Resonance (ESR) Spectroscopy of Tropenyl Radicals

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. It provides valuable information about the identity, concentration, and electronic environment of radicals nih.gov. ESR studies of the tropenyl radical have contributed to understanding its structure and dynamics.

ESR spectroscopy can be utilized to monitor the concentration of free radicals over time, making it a valuable tool for studying reaction kinetics. By following the decay or formation of the ESR signal corresponding to the tropenyl radical, researchers can determine reaction rates and propose kinetic mechanisms. This approach allows for the direct observation of radical intermediates in chemical processes.

The linewidths and saturation behavior of ESR signals provide information about the relaxation processes and interactions experienced by the unpaired electron. Analysis of ESR linewidths can reveal details about magnetic interactions and the distances between free radicals. Saturation occurs when the applied microwave power becomes too high, leading to the equalization of spin energy levels. Studying the saturation behavior, including continuous saturation measurements, helps in understanding how efficiently the spin system can dissipate absorbed energy to its environment. Microwave saturation can also be useful in resolving complex ESR spectra arising from multiple radical species.

Electron spin relaxation times, specifically the spin-lattice relaxation time (T₁) and the spin-spin relaxation time (T₂), are crucial parameters derived from ESR spectroscopy that characterize how quickly the spin system returns to equilibrium after a perturbation. T₁ describes the exchange of energy between the spin system and its surroundings (the lattice), while T₂ describes the loss of phase coherence among the spins. Careful continuous saturation measurements have been used to examine ESR linewidths and saturation behavior, allowing for the determination of T₁/T₂ ratios for radicals. For the tropenyl radical in molten bitropenyl (B11957451), the ratio of longitudinal to transverse electron-spin relaxation times (T₁/T₂) was found to be approximately 1.1 ± 0.1 at 165°C. Anomalously small relaxation times observed for some radicals, including tropenyl, have been attributed to effects involving their degenerate ground states.

Electron Spin Relaxation Times for Tropenyl Radical

| Parameter | Value | Conditions | Reference |

| T₁/T₂ Ratio | 1.1 ± 0.1 | Molten this compound, 165°C |

Hyperfine coupling constants (HFCs) are a key feature of ESR spectra, arising from the interaction between the unpaired electron's magnetic moment and the magnetic moments of nearby atomic nuclei. The magnitude of the hyperfine coupling constant is directly related to the extent of delocalization of the unpaired electron over the molecule. Interpretation of HFCs allows for the determination of the number and identity of nuclei interacting with the unpaired electron, as well as providing insights into the spin density distribution within the radical. This information is invaluable in elucidating the electronic structure and geometry of the radical. For the tropenyl radical, the analysis of HFCs from its ESR spectrum provides experimental validation for theoretical models describing the distribution of the unpaired electron across the cyclic π system.

Determination of Electron Spin Relaxation Times (T1/T2)

Photoelectron Spectroscopy of Tropenyl Radical

Photoelectron spectroscopy (PES) is a technique that probes the electronic structure of molecules by measuring the kinetic energy of electrons emitted upon ionization by photons. It provides information about the energy levels of molecular orbitals.

Photoelectron spectroscopy of the tropenyl radical has been employed to measure its ionization potentials (IPs), which correspond to the energy required to remove an electron from different electronic states of the radical uni.lunih.govnih.govnih.gov. Studies using tunable vacuum ultraviolet synchrotron radiation have generated tropenyl radicals by flash pyrolysis of this compound and recorded mass-selected photoelectron spectra uni.lunih.govnih.govnih.gov. The threshold photoelectron spectrum of the tropenyl radical has revealed its adiabatic ionization energy (AIE).

Research findings indicate that the adiabatic ionization energy of the tropenyl radical is approximately 6.23 ± 0.02 eV uni.lunih.govnih.govnih.gov. This value is in good agreement with Rydberg extrapolations and earlier photoelectron spectroscopy studies, although slightly lower than some previously reported values uni.lunih.gov. Photoelectron spectra can also show vibrational structure, providing further details about the cation formed upon ionization uni.lunih.govnih.govnih.gov. In the case of the tropenyl radical, several vibrations have been resolved and assigned in the photoelectron spectrum uni.lunih.govnih.govnih.gov.

Adiabatic Ionization Potential of Tropenyl Radical

| Ionization Potential Type | Value | Method | Reference |

| Adiabatic Ionization Energy | 6.23 ± 0.02 eV | Threshold Photoelectron Spectroscopy (using synchrotron radiation) | uni.lunih.govnih.govnih.gov |

Beyond the first ionization event, dissociative photoionization of the tropenyl radical has been observed at higher energies, leading to the formation of fragment ions such as C₅H₅⁺ and C₂H₂ uni.lunih.govnih.govnih.gov.

Characterization of Dissociative Photoionization Processes

Dissociative photoionization involves the fragmentation of a molecule upon absorption of a photon, leading to the formation of fragment ions. While detailed studies focusing specifically on the dissociative photoionization of this compound itself were not extensively found in the provided search results, research on species derived from this compound offers relevant insights.

One notable area of study involves the photoionization of the cycloheptatrienyl (tropyl) radical (C7H7), which can be generated by flash pyrolysis from this compound. researchgate.net Studies using tunable vacuum ultraviolet synchrotron radiation have investigated the photoionization of this radical. Above a photon energy of 10.55 eV, dissociative photoionization of the tropyl radical is observed. researchgate.net This process leads to the formation of fragment ions, specifically C5H5+ and C2H2. researchgate.net

The enthalpy of dissociation of this compound has also been considered in the context of determining the heat of formation of the cyclo-C7H7+ ion. A value of 209 kcal/mol has been suggested for the enthalpy of dissociation of this compound. cdnsciencepub.com While this relates to the energy required to break the bond in this compound, it provides supporting thermochemical data relevant to understanding the potential energy landscape involved in fragmentation processes, including photoionization.

Other Advanced Spectroscopic Techniques for Electronic and Molecular Structural Analysis

Beyond photoionization, various other advanced spectroscopic techniques provide crucial information about the electronic structure, molecular geometry, and dynamics of chemical compounds. This section explores the application and potential of advanced Nuclear Magnetic Resonance (NMR) relaxation studies, Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) and Raman spectroscopy in the context of this compound and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Relaxation Studies

NMR spectroscopy is a powerful tool for determining molecular structure and dynamics. While standard 1H and 13C NMR spectra provide information on the chemical environment of nuclei and molecular connectivity, advanced NMR techniques, such as relaxation studies, offer deeper insights into molecular motion and interactions. witpress.comutoronto.canih.govmdpi.comnih.gov

NMR relaxation times, specifically spin-lattice relaxation time (T1) and spin-spin relaxation time (T2), are sensitive to the local environment and dynamics of atomic nuclei within a molecule. witpress.commdpi.com Measuring these parameters can provide information about rotational correlation times, internal motions, and interactions with surrounding molecules. utoronto.canih.gov

Although general NMR spectra for this compound (such as 13C NMR and 1H NMR) are indicated to exist spectrabase.com, detailed findings from advanced NMR relaxation studies specifically applied to this compound or its derivatives were not found in the provided search results. Such studies, if conducted, could provide valuable data on the conformational flexibility of the cycloheptatriene (B165957) rings and the dynamics of the bond linking them in this compound. Techniques like relaxation dispersion NMR could potentially probe slower timescale dynamics, such as conformational interconversions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is widely used to study electronic transitions within molecules, particularly those with conjugated pi systems. msu.edutechnologynetworks.comwikipedia.org By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, UV-Vis spectroscopy can provide information about the energy levels of molecular orbitals and the presence of chromophores. technologynetworks.comwikipedia.org

The cycloheptatriene rings in this compound contain conjugated double bonds, suggesting that this compound would exhibit absorption in the UV-Vis region due to π-π* electronic transitions. msu.edu The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure and the extent of conjugation within the molecule. msu.edu UV-Vis spectroscopy can be used for both qualitative identification and quantitative analysis of compounds that absorb in this region. technologynetworks.comwikipedia.orgunchainedlabs.com Derivative UV-Vis spectroscopy can further enhance spectral resolution and aid in analyzing mixtures with overlapping absorption bands. slideshare.netyoutube.comcore.ac.uk

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

FT-IR and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the vibrational modes of molecules. edinst.commt.comphotothermal.com These techniques provide information about the functional groups present in a molecule and its molecular structure based on the absorption (IR) or scattering (Raman) of light at specific frequencies corresponding to molecular vibrations. edinst.commt.comphotothermal.comreddit.com

IR spectroscopy is sensitive to vibrations that result in a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the molecular polarizability. edinst.comphotothermal.comreddit.com This difference in selection rules means that the two techniques often provide complementary information, and using them together can lead to a more complete characterization of molecular vibrations. edinst.com

Transmission IR spectra for "bi-2,4,6-cycloheptatrienyl" (this compound) are indicated to be available spectrabase.com. Additionally, IR spectroscopy has been used in studies involving this compound as a reactant, for example, in characterizing hydrogen bonding in products formed from reactions with triazolinedione derivatives. acs.org This indicates the applicability of IR spectroscopy to systems involving this compound.

Theoretical Chemistry and Computational Modeling of Bitropenyl Systems

Quantum Chemical Investigations of Electronic Structures

Quantum chemical calculations are fundamental to describing the electronic properties of molecules, including electron distribution and energy levels. For bitropenyl (B11957451) systems, these methods are employed to understand the nature of the bond connecting the two cycloheptatriene (B165957) rings and the behavior of the unpaired electron in the tropenyl radical. beilstein-journals.orgmdpi.com

Density Functional Theory (DFT) for Ground State Analysis

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for studying the electronic structure, particularly the ground state, of various chemical systems. ua.ptq-chem.com DFT calculations have been applied to the tropenyl radical and related species to optimize their geometries and analyze the distribution of spin density. beilstein-journals.orgnih.gov For closed-shell species like the tropylium (B1234903) ion (C7H7+), DFT can yield accurate geometries and vibrational frequencies. beilstein-journals.org However, for open-shell systems such as the tropenyl radical, which may undergo Jahn-Teller distortions, the selection of appropriate functionals and basis sets is critical. beilstein-journals.org

Computational DFT studies on the tropenyl radical have explored its structural symmetry and the localization of the unpaired electron. While early experimental data from ESR suggested a dynamic D7h symmetry with uniform spin distribution, subsequent calculations have indicated a C2v symmetry resulting from Jahn-Teller distortion. beilstein-journals.orgacs.org

Electron Correlation Theory and Multireference Perturbation Theory Applications

Accounting for electron correlation, which describes the interactions between electrons, is vital for achieving accurate descriptions of systems containing unpaired electrons or those involved in bond breaking or formation processes. uu.nlaps.org In cases where a single determinant reference wave function is inadequate, such as for radicals or molecules with nearly degenerate frontier orbitals, multireference methods become necessary. uu.nlq-chem.comkyushu-u.ac.jp

Multireference perturbation theory (MRPT), often based on a CASSCF reference wave function, extends single-reference perturbation theory and is effective in treating both static (nondynamical) and dynamic correlation effects. uu.nlkyushu-u.ac.jprsc.org These methods are particularly well-suited for systems where static correlation is significant, as can be the case for radicals and species with diradical character. uu.nlaps.org MRPT calculations can provide a more accurate depiction of the electronic states and energies of the tropenyl radical, especially when examining potential energy surfaces and excited states. uu.nlrsc.org

Relativistic Molecular Orbital Theory in Dimeric Systems

While the theoretical focus for this compound and the tropenyl radical primarily centers on their organic π-electron systems, relativistic effects can become relevant when considering interactions with heavier elements or in specific bonding scenarios. Although direct applications of relativistic molecular orbital theory specifically to this compound or simple tropenyl radical dimers were not extensively detailed in the provided search results, this theoretical framework is generally employed when relativistic effects significantly impact electronic structure and bonding, particularly in systems containing heavy atoms. rsc.org In the context of dimeric systems or intermolecular interactions, relativistic effects could potentially influence spin-orbit coupling, which is an important factor in understanding magnetic properties and relaxation dynamics in radicals. rsc.orgcornell.edudntb.gov.uawikipedia.orgresearchgate.net

Computational Studies on Aromaticity and Antiaromaticity

The concept of aromaticity is fundamental to understanding the stability and characteristics of cyclic conjugated molecules. For open-shell species like the tropenyl radical, the application and interpretation of aromaticity criteria are particularly intriguing and have been the subject of numerous computational investigations. researchgate.netresearchgate.net

Application of Aromaticity Rules to Open-Shell Tropenyl Radicals

The conventional Hückel (4n+2) rule for aromaticity and the 4n rule for antiaromaticity are applicable to closed-shell systems. For open-shell molecules with an odd number of electrons, such as the tropenyl radical with its 7π electrons, these rules cannot be directly applied. researchgate.netresearchgate.net Computational studies employing various aromaticity criteria have been utilized to assess the aromatic character of the tropenyl radical. researchgate.netresearchgate.netmdpi.comiastate.edunih.gov

A widely used criterion is the Nucleus-Independent Chemical Shift (NICS), which is determined by calculating the magnetic shielding at a point within the ring. mdpi.comnih.gov Typically, negative NICS values are indicative of aromaticity (associated with a diatropic ring current), while positive values suggest antiaromaticity (associated with a paratropic ring current). mdpi.comnih.gov Studies utilizing NICS have indicated that the tropenyl radical exhibits antiaromatic character despite possessing 7π electrons. researchgate.netresearchgate.net This antiaromaticity is considered to contribute to its high reactivity and the challenges associated with its isolation. researchgate.netresearchgate.net

Quantification of Antiaromatic Character in Derived Species

Computational methods enable the quantification of antiaromatic character in the tropenyl radical and species derived from it. researchgate.netiastate.edunih.gov Beyond qualitative assessments and simple Hückel rules, quantitative metrics are necessary. NICS values, specifically NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center), provide quantitative measures of the magnetic properties related to aromaticity or antiaromaticity. mdpi.comnih.gov The NICS(zz) component, which focuses on the shielding perpendicular to the ring plane, is also employed and can offer detailed insights into ring currents. researchgate.netnih.gov

Studies have shown that the tropenyl radical exhibits positive NICS values, which are characteristic of antiaromaticity. researchgate.netresearchgate.net For example, NICS(1)zz values have been used to demonstrate a significant deshielding effect at the center of the seven-membered ring in the tropenyl radical, further supporting its antiaromatic nature. researchgate.net Other computational approaches, such as the analysis of anisotropic induced current density (AICD) and electron density of delocalized bonds (EDDB), can also provide quantitative information about electron delocalization, thereby contributing to the understanding and quantification of antiaromaticity in these systems. mdpi.comnih.gov

Assessment of Radical Stabilization Energies (RSE)

Radical stabilization energy (RSE) is a key metric used to evaluate the thermodynamic stability of radical species. mdpi.comscielo.org.mxuni-muenchen.de It is typically defined as the difference between the bond dissociation energy (BDE) of a bond in the molecule of interest and the BDE of a C-H bond in methane (B114726) (or the methyl radical). mdpi.comuni-muenchen.de A more negative RSE value generally indicates a more thermodynamically stabilized radical, often due to the delocalization of the unpaired electron. mdpi.com

For the tropenyl radical (cycloheptatrienyl radical, C₇H₇•), which can be formed from the homolytic cleavage of this compound, computational studies have assessed its radical stabilization energy. mdpi.comresearchgate.netresearchgate.net One study derived an RSE of 31.5 kcal/mol for the tropenyl radical, which was noted to differ by 1.7 kcal/mol from its planar, acyclic isomer (trans,trans-1,3,6-heptatrien-5-yl radical). researchgate.netresearchgate.net This difference is considered practically equivalent to the relief of ring strain upon radical formation. researchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate RSE values, often employing isodesmic reaction schemes for improved accuracy. scielo.org.mx

Molecular Dynamics and Reaction Path Studies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems by numerically integrating the classical equations of motion for the atoms. compchems.comwustl.edumit.eduresearchgate.netbnl.gov This allows for the simulation of molecular motion and the exploration of reaction pathways. u-bordeaux1.frcompchems.comwustl.edumit.eduresearchgate.netbnl.gov Reaction path studies involve identifying the minimum energy pathway connecting reactants, transition states, and products on the potential energy surface. sydney.edu.aulibretexts.orglibretexts.orgwikipedia.orgmdpi.comnih.gov

Molecular dynamics simulations can be used to simulate thermal processes such as isomerization and dissociation. researchgate.netmdpi.comnih.govnih.gov By tracking the trajectories of atoms over time at a given temperature, MD can provide insights into the mechanisms and kinetics of these reactions. compchems.comwustl.eduresearchgate.net

For this compound, thermal cleavage leads to the formation of two tropenyl radicals. researchgate.netresearchgate.netresearchgate.net This dissociation is a key reaction pathway. Computational studies, potentially employing MD, could simulate this homolytic cleavage process, providing information on bond breaking dynamics and the resulting radical species.

Isomerization pathways for molecules involve rearrangements of atoms, leading to different structural isomers. mdpi.comnih.govnih.govmdpi.compku.edu.cn While specific MD simulations for this compound isomerization were not extensively detailed in the search results, the general approach involves exploring the potential energy surface to find different minima (isomers) and the transition states connecting them. sydney.edu.aulibretexts.orglibretexts.orgwikipedia.orgmdpi.com

Potential energy surfaces (PES) are fundamental to understanding chemical reactions. sydney.edu.aulibretexts.orglibretexts.orgwikipedia.org They represent the energy of a molecular system as a function of its geometry. sydney.edu.aulibretexts.orgwikipedia.org Computational methods are used to calculate points on the PES, identifying stable structures (minima) and transition states (saddle points) that represent the highest energy point along a reaction coordinate. libretexts.orglibretexts.orgwikipedia.org

For complex reactions involving this compound or its related radicals, computational exploration of the PES can reveal possible reaction pathways, intermediate species, and the energy barriers involved. sydney.edu.aulibretexts.orgwikipedia.orgmdpi.com This can include investigating reactions of the tropenyl radical, which is known to exhibit antiaromatic character and is highly reactive. researchgate.net

Computational techniques like ab initio methods and Density Functional Theory (DFT) are used to calculate the energy at various points on the PES. sydney.edu.auornl.govepdf.pub Advanced techniques, such as those involving modified Shepard interpolation, can be used to construct global, multidimensional PESs for more complex systems. sydney.edu.au

Simulation of Thermal Isomerization and Dissociation Pathways

Thermochemical Calculations and Energetic Profiles

Thermochemical calculations are essential for determining the energy changes associated with chemical reactions and the stability of chemical species. gaussian.compearson.comyoutube.com These calculations often involve determining heats of formation and activation energies. mdpi.compku.edu.cngaussian.compearson.comyoutube.comcdnsciencepub.comlibretexts.orgresearchgate.net

The standard enthalpy of formation (ΔH°f) of a substance is the enthalpy change when one mole of the substance is formed from its pure elements in their standard states under standard conditions. pearson.comlibretexts.orglibretexts.org Computational methods can be used to calculate heats of formation for molecules and radicals. gaussian.comcdnsciencepub.com

For this compound and the tropenyl radical (C₇H₇•), thermochemical calculations have been performed. The heat of formation for the tropenyl radical has been reported as 64.7 kcal•mol⁻¹. researchgate.netresearchgate.net This value was derived from studies on the homolytic thermal cleavage of this compound. researchgate.netresearchgate.net A value of 94.6 kcal/mol has been reported for the heat of formation of ditropenyl (this compound). cdnsciencepub.com Using these values and the ionization potential of the cycloheptatrienyl radical, the heat of formation of the cyclo-C₇H₇⁺ (tropylium ion) was calculated to be 212 kcal/mol. cdnsciencepub.com A slightly lower value of 209 kcal/mol was also suggested based on the enthalpy of dissociation of this compound. cdnsciencepub.com

Computational chemistry software packages often include tools for performing thermochemical calculations based on calculated energies and vibrational frequencies. gaussian.com

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. mdpi.compku.edu.cnresearchgate.netlibretexts.org In computational chemistry, activation energies are typically determined by calculating the energy difference between the reactants and the transition state on the potential energy surface. libretexts.orglibretexts.orgwikipedia.orgpku.edu.cn

For this compound, the homolytic thermal cleavage into two tropenyl radicals involves overcoming a dissociation activation energy. researchgate.netresearchgate.netresearchgate.net Studies on this reaction in supercritical carbon dioxide have provided experimental data from which activation parameters for the dissociation and recombination reactions were derived. researchgate.netresearchgate.netresearchgate.net

Computational methods can be used to locate transition states on the PES and calculate the corresponding activation energies for both dissociation and isomerization processes. mdpi.comnih.govpku.edu.cn For example, the activation energy for thermal isomerization reactions can be determined from the slope of an Arrhenius plot, which relates the reaction rate constant to temperature. mdpi.comlibretexts.org Quantum chemistry calculations can directly compute the energies of reactants, transition states, and products to obtain activation energies. pku.edu.cn

Table 1: Selected Thermochemical Data

| Species | Heat of Formation (kcal/mol) | Radical Stabilization Energy (kcal/mol) |

| This compound | 94.6 cdnsciencepub.com | - |

| Tropenyl Radical | 64.7 researchgate.netresearchgate.net | 31.5 researchgate.netresearchgate.net |

| Tropylium Ion | 212 cdnsciencepub.com, 209 cdnsciencepub.com | - |

Table 2: Activation Parameters (Derived from Experimental Data)

| Reaction | Activation Energy (kcal/mol) |

| This compound Homolytic Cleavage (Derived) | Data not explicitly stated as "activation energy" in search results, but activation parameters were derived. researchgate.netresearchgate.netresearchgate.net |

Advanced Research Applications and Future Directions

Bitropenyl (B11957451) in Polymer Chemistry and Materials Science

The incorporation of specific monomers or functional units into polymer chains is crucial for tailoring material properties. This compound, with its potentially reactive or electronically active structure, presents opportunities in the design and synthesis of advanced polymeric materials.

Design and Synthesis of Functional Polymeric Networks

Functional polymeric networks are crosslinked polymer systems where specific chemical groups are strategically incorporated to impart desired properties, such as responsiveness to stimuli, enhanced mechanical strength, or selective binding capabilities. The design of these networks involves selecting appropriate monomers and crosslinking agents and controlling the network architecture. Research in this area focuses on creating materials with tailored properties for various applications. digitellinc.compccl.atrsc.org For instance, studies explore incorporating flexible linkers or utilizing copolymerization to improve mechanical properties like flexibility and reduce brittleness in thin films. usm.edu The molecular-level design of crosslinked junctions allows for the creation of diverse architectures and functional materials. digitellinc.com Dynamic covalent bonds can also be introduced into polymer networks to control relaxation processes and achieve properties like self-healing. rsc.orgillinois.edu

Development of Telechelic Polymers and Macromolecular Architectures

Telechelic polymers are macromolecules with two reactive end-groups, which serve as versatile building blocks for synthesizing complex macromolecular architectures, including block copolymers, graft polymers, and star polymers. rsc.orgwikipedia.org The precise control over the end-group functionality is critical for directing subsequent reactions and achieving desired polymer structures. Various polymerization techniques, such as controlled radical polymerization, anionic polymerization, and ring-opening metathesis polymerization, are employed to synthesize telechelic polymers. rsc.orgwikipedia.orgnsf.govchemrxiv.org Recent advancements in insertion polymerization and post-polymerization modification have also enabled the production of telechelic polyolefins, which are traditionally challenging to functionalize at the ends. rsc.orgwikipedia.org The use of telechelic polymers is significant in creating materials with tailored properties, such as thermoplastic elastomers derived from ABA triblock copolymers. wikipedia.org

Role in Fundamental Radical Chemistry

This compound's structure may lend itself to studies in fundamental radical chemistry, an area concerned with species possessing unpaired electrons. acs.orgwikipedia.org Understanding the behavior of organic free radicals is essential for numerous chemical processes, including combustion, atmospheric chemistry, and polymerization. wikipedia.org

Probing the Reactivity and Stability of Organic Free Radicals

Organic free radicals are highly reactive intermediates due to the presence of an unpaired electron. acs.orgwikipedia.org Their reactivity and stability are influenced by factors such as substitution, resonance, hybridization, electronegativity, and polarizability. masterorganicchemistry.commasterorganicchemistry.com More substituted radicals are generally more stable, and delocalization of the unpaired electron through resonance significantly enhances stability. masterorganicchemistry.com Conversely, factors that bring the half-filled orbital closer to the nucleus or restrict delocalization can decrease stability. masterorganicchemistry.com Studying the behavior of systems that can generate or interact with radicals is crucial for understanding reaction mechanisms and developing new synthetic routes. The first organic free radical identified was the triphenylmethyl radical, discovered by Moses Gomberg in 1900, which challenged existing theories of carbon valency and founded the field of organic free radical chemistry. acs.org

Understanding Degenerate Ground States in Radical Systems

The concept of degenerate ground states is important in quantum mechanics and can influence the properties and behavior of radical systems. stackexchange.comwikipedia.org A degenerate ground state occurs when a system has more than one distinct quantum state with the lowest possible energy. wikipedia.org This degeneracy can arise from various factors, including molecular symmetry or the presence of unpaired electrons in orbitals of equal energy. stackexchange.com The study of systems with degenerate ground states can provide insights into their electronic structure and magnetic properties. Anomalously small relaxation times in certain radicals have been attributed to effects involving their degenerate ground states. dntb.gov.ua

Exploration in Organometallic Chemistry

Organometallic chemistry involves the study of compounds containing chemical bonds between a metal atom and a carbon atom of an organic molecule. oist.jpmpg.de These compounds exhibit unique properties and reactivities that are exploited in catalysis, synthesis, and materials science. oist.jpmpg.despringer.com Research in organometallic chemistry focuses on synthesizing new complexes, understanding their reaction mechanisms, and developing catalytic applications, particularly for C-C bond formation. mpg.dempg.de The field also explores the chemistry of complexes with unusual electron counts and the use of various metal centers, including transition metals like iron, platinum, and gold. mpg.dempg.de The incorporation of organic ligands, such as potentially this compound, can significantly influence the electronic and steric properties of the metal center, leading to novel reactivity and catalytic activity.

Tropylium (B1234903) Ion as a Ligand in Transition Metal Complexes

The tropylium ion (C₇H₇⁺) is a well-known non-benzenoid aromatic species that can function as a cationic ligand in coordination chemistry mdpi.comencyclopedia.publibretexts.org. It is a seven-membered ring system with 6π electrons, satisfying Hückel's aromaticity rule mdpi.comencyclopedia.pub. This aromatic character contributes to its stability and unique reactivity mdpi.com.

Potential for this compound-Derived Organometallic Scaffolds

Organometallic chemistry involving cyclic π-systems is a vibrant area of research, with applications ranging from catalysis to materials science. The ability of the tropylium ion to act as a ligand highlights the potential for cycloheptatriene-based systems to form stable and reactive complexes with transition metals encyclopedia.publibretexts.org. Given that this compound contains two such seven-membered rings, it could serve as a scaffold for constructing novel organometallic architectures.

The potential for this compound-derived organometallic scaffolds lies in the possibility of coordinating one or both of the cycloheptatrienyl units to metal centers. This could lead to the formation of monometallic or bimetallic complexes with unique structural and electronic properties. Such complexes might exhibit cooperative effects between the metal centers or between the organic linker and the metal, potentially leading to enhanced catalytic activity or interesting electronic behavior. Further research is needed to explore the coordination chemistry of this compound and the properties of the resulting organometallic compounds.

Emerging Research Areas and Unexplored Properties

The study of complex organic molecules like this compound in challenging environments or using advanced analytical techniques can reveal unexplored properties and open new research avenues.

Development of Advanced Spectroscopic Techniques for In Situ Studies

Advanced spectroscopic techniques are crucial for understanding the structure, reactivity, and dynamics of chemical compounds, especially for transient species or reactions occurring under specific conditions rsc.orgyoutube.comfrontiersin.org. In situ spectroscopic methods allow for the monitoring of chemical processes in real-time as they happen, providing valuable insights into reaction mechanisms and intermediate species youtube.comfrontiersin.orgnih.gov.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and synchrotron-radiation-based methods (like X-ray absorption spectroscopy and photoemission spectroscopy) are powerful tools for probing molecular structures and interactions under reaction conditions rsc.orgfrontiersin.orgnih.govmdpi.com. The application of these techniques to study this compound and its derivatives, particularly in the context of its potential interactions with metal centers or its behavior under various stimuli, could provide detailed information about structural changes, the formation of reactive intermediates (such as the tropylium ion), and reaction pathways. For instance, in-situ IR could be used to monitor the coordination of this compound to a metal center by observing changes in vibrational modes.

High-Pressure Chemistry and Supercritical Fluid Applications

High-pressure conditions and the use of supercritical fluids can significantly alter the reactivity and physical properties of chemical substances supercriticalfluids.comjeires.comajgreenchem.com. Supercritical fluids, which exist above their critical temperature and pressure, exhibit properties between those of a liquid and a gas, including tunable density and solvating power jeires.comajgreenchem.comresearchgate.net. These unique properties make them useful as solvents or reaction media in various chemical processes, including extraction, separation, and reaction chemistry supercriticalfluids.comjeires.comresearchgate.net.

Exploring the behavior of this compound under high pressure or in supercritical fluids could reveal new synthesis routes, facilitate novel reactions, or lead to the discovery of interesting phase transitions or material properties. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are considered environmentally friendly alternatives to traditional organic solvents in some applications jeires.comajgreenchem.comresearchgate.net. Investigating the solubility and reactivity of this compound in scCO₂ or other supercritical fluids could have implications for green chemistry approaches involving this compound.

Integrated Experimental and Theoretical Methodologies for Comprehensive Understanding

A comprehensive understanding of complex chemical systems often requires the integration of experimental studies with theoretical and computational methodologies yale.eduwashington.educam.ac.ukwikipedia.org. Theoretical chemistry, using methods like quantum mechanics and molecular dynamics simulations, can provide insights into electronic structure, reaction mechanisms, and thermodynamic properties that are difficult to obtain solely through experiments yale.eduwashington.eduwikipedia.org.

Q & A

Q. How should researchers design experiments to investigate Bitropenyl's physicochemical properties?

Q. What strategies ensure reproducibility in this compound synthesis?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: document all synthetic steps in the main manuscript, including reagent sources, purification methods, and spectroscopic data. For multi-step syntheses, provide supplemental files with NMR spectra and chromatograms. Validate reproducibility by repeating experiments across independent labs and comparing yields/purity .

Q. How can researchers establish appropriate controls for this compound toxicity studies?

- Methodological Answer : Use both vehicle controls (e.g., dimethyl sulfoxide) and positive controls (e.g., a compound with known toxicity profiles). For in vitro assays, include cell viability controls (e.g., untreated cells) and benchmark dosing based on prior SAR (structure-activity relationship) studies. Follow EPA’s Toxicological Review protocols for dose-response modeling .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported bioactivity across studies?

Q. What computational methods validate this compound's interaction with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to analyze ADMET properties .

Q. How to design a longitudinal study for this compound's environmental persistence?

- Methodological Answer : Use EPA’s Ecological Structure-Activity Relationships (ECOSAR) model to predict biodegradation pathways. Conduct microcosm experiments with soil/water samples, monitoring this compound concentrations via LC-MS/MS at fixed intervals. Include abiotic controls (e.g., autoclaved samples) to distinguish microbial vs. chemical degradation .

Methodological Frameworks for Data Analysis

- Contradiction Analysis : Apply dialectical materialism principles to identify principal contradictions (e.g., conflicting toxicity data due to assay variability vs. compound instability). Prioritize resolving the dominant contradiction through iterative hypothesis testing .

- Literature Review : Follow EPA’s HERO database protocols for systematic reviews, including Boolean search strings (e.g., "this compound AND (toxicokinetics OR metabolism)") and inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) .

Key Pitfalls to Avoid

- Overlooking Compound Characterization : Incomplete spectroscopic data (e.g., missing 13C NMR) can invalidate synthetic claims .

- Ignoring Ethical Standards : For human cell studies, obtain IRB approval and document informed consent processes .

- Inadequate Statistical Power : Use power analysis (e.g., G*Power software) to determine sample sizes for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.